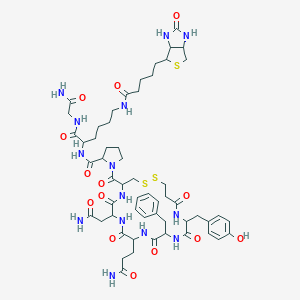
B-Mlvp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “B-Mlvp” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and carboxamide groups, as well as a thieno[3,4-d]imidazole ring system. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the thieno[3,4-d]imidazole ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of amino and oxo groups: These functional groups can be introduced through reactions such as amination and oxidation.
Coupling reactions: The various fragments of the molecule can be coupled using peptide coupling reagents like EDCI or DCC.
Protection and deprotection steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods such as chromatography and crystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups might yield nitro derivatives, while reduction of the oxo groups might yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amino and oxo groups.
Medicine: As a potential therapeutic agent due to its complex structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of the compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: The compound might act as an agonist or antagonist at specific receptors.
Modulation of signaling pathways: The compound might influence cellular signaling pathways by interacting with key proteins.
Comparación Con Compuestos Similares
Similar Compounds
B-Mlvp: This compound is similar in structure but may have different functional groups or substituents.
Other thieno[3,4-d]imidazole derivatives: These compounds share the thieno[3,4-d]imidazole ring system but differ in their side chains and functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Propiedades
Número CAS |
130154-83-5 |
|---|---|
Fórmula molecular |
C56H78N14O14S3 |
Peso molecular |
1267.5 g/mol |
Nombre IUPAC |
N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N14O14S3/c57-43(72)20-19-35-50(78)66-38(27-44(58)73)53(81)67-40(30-87-86-24-21-47(76)62-36(26-32-15-17-33(71)18-16-32)51(79)65-37(52(80)63-35)25-31-9-2-1-3-10-31)55(83)70-23-8-12-41(70)54(82)64-34(49(77)61-28-45(59)74)11-6-7-22-60-46(75)14-5-4-13-42-48-39(29-85-42)68-56(84)69-48/h1-3,9-10,15-18,34-42,48,71H,4-8,11-14,19-30H2,(H2,57,72)(H2,58,73)(H2,59,74)(H,60,75)(H,61,77)(H,62,76)(H,63,80)(H,64,82)(H,65,79)(H,66,78)(H,67,81)(H2,68,69,84) |
Clave InChI |
HTQZCIRBYLPLOK-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N |
Secuencia |
CYFQNCPXG |
Sinónimos |
1-(2-mercapto)propionic acid-8-(Lys-N(6)-biotin)vasopressin B-MLVP vasopressin, ((2-mercapto)propionic acid)(1)-(Lys-N(6)-biotin)(8)- vasopressin, ((2-mercapto)propionic acid)(1)-(lysine-N(6)-biotin)(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















